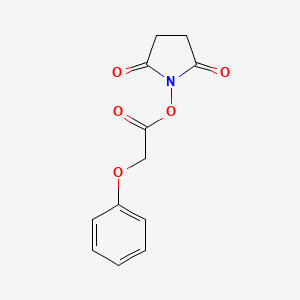

Phenoxyacetoxysuccinimide

Overview

Description

Phenoxyacetoxysuccinimide, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phenolic Compounds Research

Phenolic compounds, including structures like phenoxyacetoxysuccinimide, have been extensively studied. These compounds, characterized by hydroxylated aromatic rings, are significant in plants and offer various benefits, including color, taste, and potential health properties. They have been a focus in areas such as metabolic plasticity, enabling plants to adapt to environmental changes. Additionally, their role in health-promoting properties, particularly as antioxidants, has been a subject of research, targeting diseases like cancer, cardiovascular, and neurodegenerative diseases, as well as in anti-aging and cosmetic products (Boudet, 2007).

Phenoxy Herbicides and Plant Growth

Phenoxy herbicides, a group to which this compound is related, have been widely used in agriculture. Their impact on plant growth and weed control has been a significant area of research. For example, studies from the 1940s have compared the effectiveness of phenoxyacetic acid herbicides with other selective herbicides in weed eradication, highlighting their role in agricultural practices (Blackman, 1945).

Impact on Cellular and Molecular Biology

Research has also delved into the molecular and cellular impacts of phenoxyacetic acids. For instance, studies on human lymphocytes and other cells have explored the genotoxic effects of phenoxyacetic acids, investigating aspects such as chromosome aberrations and micronuclei formation. These studies contribute to understanding the broader impact of these compounds at the cellular level (Želježić & Garaj-vrhovac, 2004).

Environmental and Health Impact Studies

The environmental and health impacts of phenoxyacetic acids have been a major focus, especially given their widespread use in agriculture and other sectors. Studies have assessed the potential risks associated with these compounds, including their effects on human health and the environment. This includes research on the potential carcinogenicity of phenoxy herbicides and their link to diseases like soft-tissue sarcoma and non-Hodgkin lymphoma (Jayakody, Harris, & Coggon, 2015).

Biochemical Analysis

Biochemical Properties

Phenoxyacetoxysuccinimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound is known to interact with amine-reactive enzymes, forming stable amide bonds. This interaction is crucial in protein labeling and bioconjugation techniques, where this compound acts as a linker between biomolecules . Additionally, it has been observed to interact with proteins involved in signal transduction pathways, thereby influencing cellular communication and response mechanisms.

Cellular Effects

This compound has diverse effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential in therapeutic applications and research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes . These molecular interactions underline the compound’s versatility and potential in biochemical research and applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or extreme pH levels . This degradation can lead to a decrease in its efficacy and potential side effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, necessitating careful monitoring and optimization of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic and research applications to minimize potential risks and maximize efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to affect the glycolytic pathway by interacting with enzymes involved in glucose metabolism . Additionally, it can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of specific transport proteins . These factors determine the localization and accumulation of this compound within different tissues and cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical activity, highlighting the importance of understanding its distribution within cells.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBVSRKAVRAVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191974 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-58-9 | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038678589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

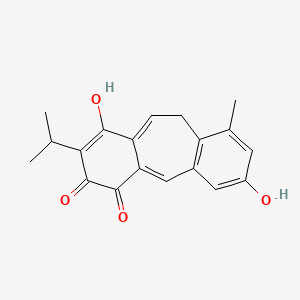

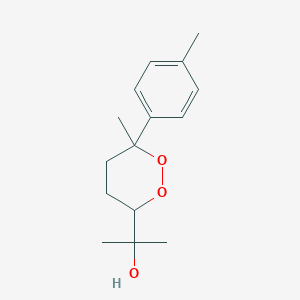

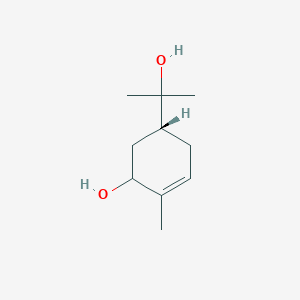

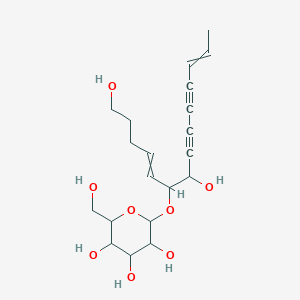

Feasible Synthetic Routes

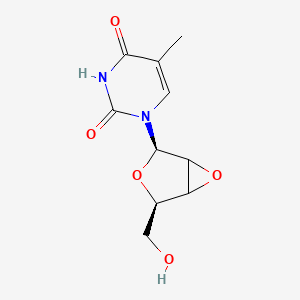

Q1: What is the significance of Phenoxyacetoxysuccinimide's reactivity with 3-(3-amino-3-carboxy-n-propyl)uridine in tRNA?

A1: The research paper [] focuses on identifying the specific nucleoside within E. coli tRNA that reacts with this compound. The study found that this compound selectively modifies 3-(3-amino-3-carboxy-n-propyl)uridine. This finding suggests that this compound could be used as a reagent to probe the structure and function of tRNA, specifically targeting this modified nucleoside. Further research is needed to understand the downstream effects of this interaction on tRNA function and protein synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)

![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)

![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)